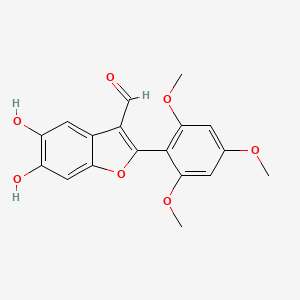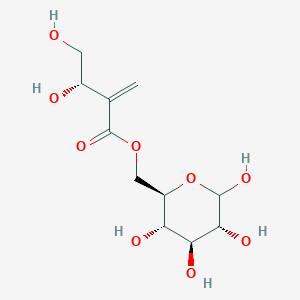
1-Octadecanoyl-2-eicosanoyl-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-octadecanoyl-2-eicosanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 38:0 in which the acyl groups specified at positions 1 and 2 are octadecanoyl and eicosanoyl respectively. It derives from an icosanoic acid and an octadecanoic acid.
Scientific Research Applications
NMR Studies and Molecular Organization
Magic-angle spinning 1H and 13C nuclear magnetic resonance (NMR) have been used to investigate aqueous dispersions of 1-octadecanoyl-2-decanoyl-sn-glycero-3-phosphocholine, a mixed-chain phospholipid that can form interdigitated multibilayers. This research explored the segmental reorientation and molecular distance in the multibilayers, enhancing our understanding of the physical properties of such phospholipids (Halladay, Stark, Ali, & Bittman, 1990).
Interaction with Ion Channels
Edelfosine, a related ether-linked phospholipid, has been studied for its potential interaction with plasma membrane ion channels, which could modulate their function. This research helps to understand the biological actions of such lipids at the cellular level (Potier et al., 2011).
Biophysical Properties of Model Membranes
Research on asymmetric phospholipids, including 1-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine, has shown their impact on the physical properties of model membranes. These studies are crucial for understanding how such lipids affect membrane structure and function (Torrecillas et al., 2006).
Lipid Membrane Interaction and Drug Delivery
A study explored the interactions of edelfosine with model membranes containing specific phospholipids. This research is significant for understanding the transport of such compounds across cellular membranes, with implications for drug delivery systems (Więcek et al., 2008).
Interaction with Small Molecules
The interactions between small molecules, such as local anesthetics, and lipid membranes containing 1-octadecanoyl-2-eicosanoyl-sn-glycero-3-phosphocholine derivatives were studied using pH modulation. This research is vital for drug development, offering insights into how drugs interact with cellular membranes (Huang et al., 2013).
properties
Product Name |
1-Octadecanoyl-2-eicosanoyl-sn-glycero-3-phosphocholine |
|---|---|
Molecular Formula |
C46H92NO8P |
Molecular Weight |
818.2 g/mol |
IUPAC Name |
[(2R)-2-icosanoyloxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H92NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h44H,6-43H2,1-5H3/t44-/m1/s1 |
InChI Key |
ZNSGCWMTNLBFEQ-USYZEHPZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1262999.png)
![1-[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanone](/img/structure/B1263001.png)
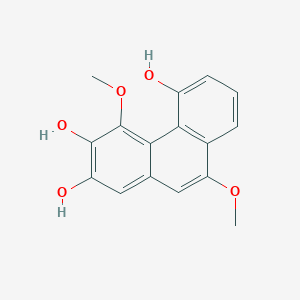
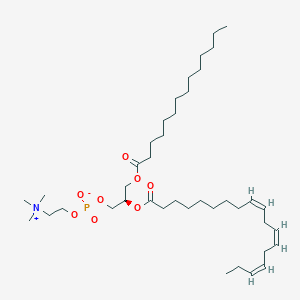

![N-[(2-ethoxyphenyl)methyl]-3-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]propanamide](/img/structure/B1263007.png)

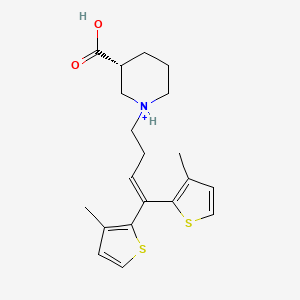
![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-12-[(E)-1-[(3R,4S)-4-chloro-3-methoxycyclohexyl]prop-1-en-2-yl]-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1263011.png)
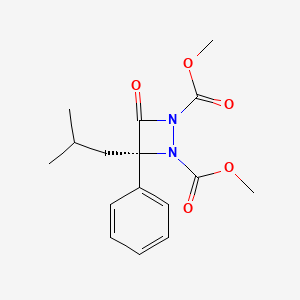
![4-(1-azepanylsulfonyl)-N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B1263014.png)
